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The following tables summarize key hepatotoxicity findings from pivotal clinical trials and real-world

pharmacovigilance data.

Table 1: Hepatotoxicity in Pivotal Clinical Trials

Trial / Population ALT >5x ULN AST >5x ULN Bilirubin >3x ULN Key Context

| HER2CLIMB (mBC) [1] [2] | 8% | 6% | 1.5% | - Combination with trastuzumab/capecitabine

Hepatotoxicity led to discontinuation in 1.5% | | MOUNTAINEER (mCRC) [3] | 4.7% | 6% | 6% | -

Combination with trastuzumab only
Hepatotoxicity led to discontinuation in 2.3% |

Table 2: Real-World Hepatotoxicity Signals from FAERS Database (2020-2024)

Data Source Key Hepatotoxicity Findings Signal Strength & Timing

| FAERS Analysis [4] | - Hepatotoxicity identified as a high-strength adverse event signal

Other strong signals included diarrhea, nausea, vomiting, and rash | - Median Time to Onset: 30.00
days (IQR: 8.00–104.00)

Peak Occurrence: 26% of reports within the first month |
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Monitoring & Management Guidelines

Based on clinical data, the following monitoring and management protocols are recommended.

Table 3: Monitoring and Management Guidelines for Tucatinib-Induced Hepatotoxicity

Aspect Protocol / Action

Baseline
Assessment

Check ALT, AST, and bilirubin prior to initiating therapy [1] [3].

Routine Monitoring Monitor ALT, AST, and bilirubin every 3 weeks during treatment and as clinically
indicated [1] [3].

| Dosage Modification | For Grade 3 (ALT/AST >5-20x ULN): Interrupt dose until recovery to ≤ Grade 1,

then consider resuming at a reduced dose [1]. For Grade 4 (ALT/AST >20x ULN) or any elevation with

bilirubin >2x ULN: Permanently discontinue tucatinib [1]. | | Hepatic Impairment | Mild/Moderate

(Child-Pugh A/B): No dose adjustment needed [5]. Severe (Child-Pugh C): Reduce tucatinib dose from

300 mg to 200 mg twice daily [3] [5]. |

Mechanistic Insights & Pharmacokinetics

Mechanism of Injury: The exact mechanism is not fully elucidated but the pattern of abnormalities
suggests direct liver injury [1]. Tucatinib is primarily metabolized in the liver by CYP2C8 and, to a

lesser extent, by CYP3A4, making it susceptible to drug-drug interactions with inhibitors or inducers
of these enzymes [1] [5].

Pharmacokinetics in Hepatic Impairment: A dedicated Phase 1 study showed that compared to
volunteers with normal hepatic function, the exposure (AUC0-∞) to a single dose of tucatinib was

similar in those with mild impairment, but increased by 1.15-fold in moderate impairment, and by

1.61-fold in severe hepatic impairment [5]. This increased exposure supports the dose reduction
recommendation for patients with severe impairment.
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Combination Therapy: Much of the safety data comes from tucatinib used in combination with

other agents (trastuzumab, capecitabine). Attributing hepatotoxicity solely to tucatinib requires
careful evaluation to rule out other causes [1].

Class Effect: Hepatotoxicity is a known concern with many small-molecule protein kinase inhibitors
(PKIs), though the risk profile varies across different agents [6].

Differential Diagnosis: In cases of hepatotoxicity, perform diagnostic tests to exclude other causes,
such as disease progression or underlying conditions [3].

The following diagram illustrates the core workflow for monitoring and managing hepatotoxicity during

tucatinib treatment.
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Baseline Assessment:
Check ALT, AST, Bilirubin

Ongoing Monitoring:
Every 3 Weeks

ALT/AST >5x ULN
OR

Bilirubin >3x ULN?

 No

Interrupt Tucatinib Dose

 Yes

Levels Recover to
≤ Grade 1?

Resume at
Reduced Dose

 Yes

Permanently
Discontinue

 No (or Grade 4
or with jaundice)
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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